molecular formula C9H6F3N3O B11876569 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1956382-35-6

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11876569
CAS No.: 1956382-35-6
M. Wt: 229.16 g/mol
InChI Key: ZARAASKAYIGXQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

The compound exhibits significant biological activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). It functions primarily by inhibiting the mycobacterial electron transport chain, specifically targeting the CIII2CIV2 supercomplex. This selectivity is crucial as it minimizes off-target effects on human mitochondrial systems .

Antimicrobial Properties

Recent studies have highlighted the efficacy of this compound against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for this compound have been reported as low as 0.03 to 0.04 μM against Mtb H37Rv strains, indicating potent antimicrobial activity .

Other Biological Activities

Beyond its anti-tubercular properties, this compound has shown potential in various therapeutic areas:

  • Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation in vitro and in vivo.
  • Antiviral Effects : Preliminary studies suggest activity against certain viral pathogens.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing additional therapeutic avenues.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives indicate that modifications at specific positions significantly influence biological activity. For instance:

Compound ModificationEffect on Activity
Trifluoromethyl group at C6Enhances potency against Mtb
Substituents at C7 positionLarger groups reduce activity
Lipophilicity adjustmentsAltered metabolic stability

These findings emphasize the importance of chemical structure in determining the efficacy and safety profiles of new derivatives .

Case Study 1: Antitubercular Activity

In a high-throughput screening study, several imidazo[1,2-a]pyridine analogues were identified with promising anti-Mtb activity. Among these, this compound demonstrated an MIC of 0.027 μM against Mtb H37Rv. This case highlights the compound's potential as a lead candidate for further development in TB therapy .

Case Study 2: Cancer Cell Proliferation Inhibition

A separate study assessed the effect of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations. Further investigations are warranted to explore its mechanisms and potential combination therapies with existing chemotherapeutics .

Properties

CAS No.

1956382-35-6

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-6(8(13)16)4-15(7)3-5/h1-4H,(H2,13,16)

InChI Key

ZARAASKAYIGXQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)N

Origin of Product

United States

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